4-bromo-5-propyl-N-(pyridin-4-yl)thiophene-2-carboxamide
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Overview
Description
4-bromo-5-propyl-N-(pyridin-4-yl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a bromine atom, a propyl group, and a pyridinyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-propyl-N-(pyridin-4-yl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Alkylation: The propyl group is introduced through an alkylation reaction, often using a propyl halide in the presence of a base.
Amidation: The carboxylic acid group on the thiophene ring is converted to the carboxamide by reacting with pyridin-4-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and alkylation steps, as well as automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-propyl-N-(pyridin-4-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted thiophene derivative.
Scientific Research Applications
4-bromo-5-propyl-N-(pyridin-4-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: Used in the development of new materials with specific properties, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 4-bromo-5-propyl-N-(pyridin-4-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-5-propylthiophene-2-carboxamide: Lacks the pyridinyl group, which may affect its reactivity and applications.
5-propyl-N-(pyridin-4-yl)thiophene-2-carboxamide: Lacks the bromine atom, which may influence its ability to participate in certain reactions such as coupling reactions.
4-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide: Lacks the propyl group, which may affect its solubility and other physical properties.
Uniqueness
4-bromo-5-propyl-N-(pyridin-4-yl)thiophene-2-carboxamide is unique due to the combination of the bromine atom, propyl group, and pyridinyl group on the thiophene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
4-bromo-5-propyl-N-pyridin-4-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-2-3-11-10(14)8-12(18-11)13(17)16-9-4-6-15-7-5-9/h4-8H,2-3H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBKEEDAYZOXEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)NC2=CC=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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